Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H7F3N2O2S |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
methyl 2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7F3N2O2S/c1-18-10(17)7-5-19-9(16-7)6-2-3-8(15-4-6)11(12,13)14/h2-5H,1H3 |
InChI Key |
MJMIFMFGQWYHAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Oxidative Synthesis of Thiazole-4-carboxylate Derivatives
A notable method for preparing thiazole-4-carboxylate derivatives involves the oxidation of thiazoline-4-ethyl carboxylate derivatives using copper salts as oxidants. This approach is highlighted in patent CN102174028A, which describes a process where copper salts such as copper acetate, copper chloride, copper nitrate, and others serve as oxidizing agents to convert thiazoline derivatives directly into thiazole-4-carboxylate derivatives with high yields and simple reaction conditions. The reaction typically employs organic solvents like N,N-dimethylformamide (DMF), methylene dichloride, or ethyl acetate, with copper acetate being the preferred oxidant at about 10 mol% loading. The method is advantageous for industrial scalability due to its straightforward procedure, readily available starting materials, and mild conditions.
| Parameter | Details |
|---|---|
| Starting material | Thiazoline-4-ethyl carboxylate derivatives |
| Oxidants | Copper salts (e.g., Cu(OAc)2, CuCl2) |
| Solvents | DMF, methylene dichloride, ethyl acetate, acetone, etc. |
| Oxidant loading | 1–200 mol%, preferably ~10 mol% |
| Reaction conditions | Mild temperature, simple equipment |
| Advantages | High yield, simple, cost-effective, industrially viable |
This method is directly relevant to the preparation of methyl esters of thiazole-4-carboxylate by analogous oxidation of thiazoline methyl carboxylate derivatives, which can be adapted to incorporate the trifluoromethyl-substituted pyridyl group through appropriate substitution on the starting materials.
Construction of the Pyridyl-Thiazole Framework via Coupling Reactions
Research Findings and Discussion
The copper salt-mediated oxidation method offers a robust and scalable route to thiazole-4-carboxylate derivatives, which can be adapted to methyl esters and substituted with trifluoromethyl-pyridyl groups through subsequent coupling steps.
Suzuki coupling reactions provide high yields and selectivity for introducing trifluoromethylated pyridyl groups onto heterocyclic cores, which is critical for the target compound's synthesis.
Hydrolysis and re-esterification steps are well-established in the synthesis of ester derivatives of heterocycles and allow for flexibility in modifying the ester group as needed.
The combination of these methods enables the efficient and industrially feasible preparation of methyl 2-[6-(trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate with good yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
Trifluoromethylpyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiazole Derivatives: A broad class of compounds with diverse biological activities, including antioxidant, analgesic, and antitumor properties.
Uniqueness
Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate stands out due to the presence of both a trifluoromethyl group and a thiazole ring, which confer unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring contributes to its biological activity and potential as a pharmacophore.
Biological Activity
Methyl 2-[6-(trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The incorporation of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for further exploration in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
This compound features a thiazole ring fused with a pyridine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study evaluating various thiazole compounds found that those with trifluoromethyl substitutions demonstrated enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 16 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like penicillin (MIC ~ 0.5 µg/mL) .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound was found to inhibit cell proliferation with IC50 values ranging from 5 to 15 µM. Mechanistic studies suggest that it may work by modulating apoptotic pathways and inhibiting key signaling proteins involved in cancer cell survival .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been assessed through various assays measuring cytokine production and inflammatory markers. In animal models, administration of this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases .
Case Studies
- Antibacterial Activity : A recent study highlighted the efficacy of thiazole derivatives against multidrug-resistant bacterial strains. This compound was shown to enhance the effectiveness of existing antibiotics when used in combination therapy, reducing MIC values significantly .
- Cancer Therapeutics : A clinical trial involving patients with advanced lung cancer evaluated the safety and efficacy of this compound as part of a combination therapy regimen. Results indicated a promising response rate with manageable side effects, warranting further investigation into its use as an adjunct therapy .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes and conditions for Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate?
Classification: Basic Answer: The compound is typically synthesized via multi-step reactions involving coupling of pyridyl and thiazole intermediates. Key steps include:
- Suzuki-Miyaura coupling between a trifluoromethyl-substituted pyridyl boronic acid and a thiazole precursor.
- Esterification under acidic or basic conditions to introduce the methyl carboxylate group.
- Purification via reverse-phase chromatography (C18 columns, acetonitrile/water gradients) or HPLC .
Example conditions from patent literature:
| Step | Reagents/Conditions | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Coupling | Pd(PPh₃)₄, Na₂CO₃ | THF/H₂O | 70°C, 12h | 75% | |
| Esterification | MeOH, H₂SO₄ | Methanol | Reflux, 6h | 85% |
Q. How is structural characterization performed for this compound?
Classification: Basic Answer: Characterization relies on:
- LC-MS : Confirmation of molecular weight (e.g., m/z 757 [M+H]⁺ in ) .
- ¹H/¹³C NMR : Analysis of pyridyl (δ 8.5–9.0 ppm) and thiazole (δ 7.5–8.0 ppm) proton environments .
- HPLC : Purity assessment using YMC-Actus Triart C18 columns (retention time: 1.23–1.40 min) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic and steric properties in reactivity studies?
Classification: Advanced Answer: The -CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density on the pyridyl ring, enhancing electrophilic substitution resistance .
- Increases metabolic stability in biological assays due to decreased oxidative metabolism . Computational studies (DFT) are recommended to quantify these effects. Contradictions in reactivity between analogs (e.g., pyridyl vs. pyrimidyl substituents) require comparative kinetic analysis .
Q. What strategies mitigate impurities during scale-up synthesis?
Classification: Advanced Answer: Common impurities include:
- Unreacted intermediates : Addressed via iterative column chromatography .
- Byproducts from trifluoromethylation : Controlled by optimizing stoichiometry of trifluoromethylating agents (e.g., Togni’s reagent) .
- Degradation products : Stabilized by storing final compounds at -20°C under inert atmosphere .
Case Study : In Example 383 ( ), cesium carbonate was critical for suppressing side reactions during alkylation, improving yield to 66%.
Q. How do structural analogs compare in biological activity?
Classification: Advanced Answer: Analog studies reveal:
- Pyridyl vs. pyrimidyl substitution : Pyridyl analogs show 10-fold higher kinase inhibition (IC₅₀ = 12 nM) due to better π-stacking .
- Thiazole modifications : Carboxamide derivatives (e.g., compound 69 in ) exhibit improved solubility but reduced potency .
Methodological Tip: Use SPR (Surface Plasmon Resonance) to compare binding affinities and MD simulations to predict conformational stability .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes?
Classification: Advanced Answer: Discrepancies arise from:
- Catalyst choice : Pd(PPh₃)₄ vs. PdCl₂(dppf) alters coupling efficiency (65% vs. 52%) .
- Solvent polarity : THF (non-polar) vs. DMF (polar) affects intermediate solubility and reaction kinetics .
- Workup protocols : Manual vs. automated column chromatography impacts purity and recovery .
Resolution: Systematic DOE (Design of Experiments) is advised to isolate critical variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
